molecular formula C11H11ClIN3O2 B8438655 Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate

Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate

Cat. No. B8438655
M. Wt: 379.58 g/mol
InChI Key: IRDANRAFTAPSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H11ClIN3O2 and its molecular weight is 379.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate

Molecular Formula

C11H11ClIN3O2

Molecular Weight

379.58 g/mol

IUPAC Name

methyl 2-(2-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate

InChI

InChI=1S/C11H11ClIN3O2/c1-11(2,9(17)18-3)16-5-7(13)6-4-14-10(12)15-8(6)16/h4-5H,1-3H3

InChI Key

IRDANRAFTAPSEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(C2=CN=C(N=C21)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-bromo-2-methylpropanoate (663 mL, 5.13 mmol) was added to 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (358.1 g, 1.28 mol) (see Preparation 40), potassium iodide (21.3 g, 128 mmol) and cesium carbonate (1670 g, 5.13 mol) in DMF (7162 mL). The mixture was heated at 60° C. for 19 hours. The reaction mixture was diluted with water (7000 mL) and stirred at room temperature for 42 hours. The mixture was filtered and the solid was washed with water (500 mL) to afford the title compound as a beige solid in 92% yield, 445.8 g.
Quantity
663 mL
Type
reactant
Reaction Step One
Quantity
358.1 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
1670 g
Type
reactant
Reaction Step One
Name
Quantity
7162 mL
Type
solvent
Reaction Step One
Name
Quantity
7000 mL
Type
solvent
Reaction Step Two
Yield
92%

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